
Eutigoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eutigoside A is a natural product found in Stereospermum acuminatissimum with data available.
Scientific Research Applications
Anti-Inflammatory Properties
Eutigoside C, closely related to Eutigoside A, has been identified for its potent anti-inflammatory properties. Studies demonstrate its effectiveness in inhibiting the production of various inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophage cells. It achieves this by down-regulating NF-κB and MAP kinase activity, crucial pathways in inflammation (Lee et al., 2008).
Radioprotective Effects
Eutigoside C also exhibits radioprotective effects, particularly in protecting intestinal crypts from radiation-induced apoptosis in mice. It does this by maintaining the activities of key enzymes like superoxide dismutase (SOD) and catalase (CAT) in radiation-induced hepatic injury, which are crucial for mitigating oxidative stress caused by gamma irradiation (Moon et al., 2009).
Cytotoxic Effects on Leukemia Cells
Research has also revealed the cytotoxic effects of Eutigoside C on HL-60 promyelocytic leukemia cells. It induces apoptosis in these cells by affecting the expression levels of Bcl-2 and Bax proteins, crucial regulators of cell death, and by activating caspase-3, an effector of apoptosis (Park et al., 2005).
properties
Molecular Formula |
C23H26O9 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C23H26O9/c24-16-6-1-14(2-7-16)5-10-19(26)31-13-18-20(27)21(28)22(29)23(32-18)30-12-11-15-3-8-17(25)9-4-15/h1-10,18,20-25,27-29H,11-13H2/b10-5+/t18-,20-,21+,22-,23-/m1/s1 |
InChI Key |
CACGKEKIUJWMQD-XLWWBJCMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC=C(C=C3)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC=C(C=C3)O)O)O)O)O |
synonyms |
2-(4-hydroxyphenyl)ethyl-(6-O-(Z)-coumaroyl)-beta-D-glucopyranoside eutigoside A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(12bR)-10-bromo-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B1247538.png)

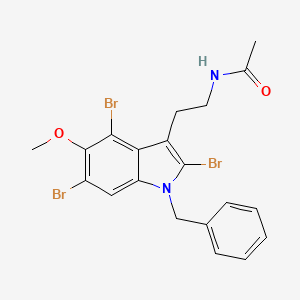

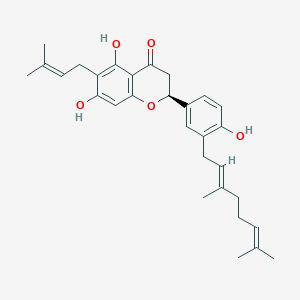
![(2E)-3-Methyl-5-[(1R,3S)-2,2-dimethyl-3-hydroxy-6-methylenecyclohexyl]-2-pentene-1-ol](/img/structure/B1247546.png)


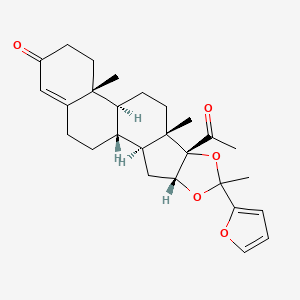
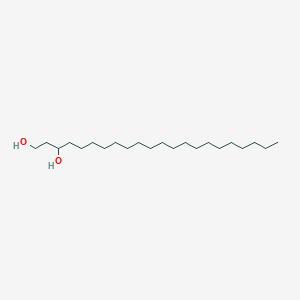
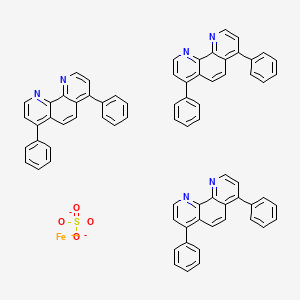

![(2S,3S,4S)-4-acetyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1247558.png)
![Bis-{(5,11-diketo-11H-indeno[1,2-c]isoquinoline)-6-propylamino}propane Bis(trifluoroacetate)](/img/structure/B1247559.png)